2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
Beschreibung
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
The crystal structure of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one reveals critical insights into its molecular packing and intermolecular interactions. Single-crystal X-ray diffraction data (Table 1) indicate a triclinic space group $$ P1 $$, with two independent molecules (A and B) in the asymmetric unit.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | $$ P1 $$ |
| Unit cell dimensions (Å) | $$ a = 7.6927(3) $$, $$ b = 10.8558(4) $$, $$ c = 12.9969(5) $$ |
| Angles (°) | $$ \alpha = 95.790(1) $$, $$ \beta = 101.126(1) $$, $$ \gamma = 92.192(1) $$ |
| Volume (ų) | 1057.69(7) |
| Z | 4 |
The benzothiadiazole rings in both molecules are planar, with maximum deviations of 0.021(2) Å (molecule A) and 0.022(1) Å (molecule B). The dihedral angles between the benzothiadiazole and imidazole rings are 68.78(9)° (A) and 54.39(8)° (B), reflecting conformational flexibility. Intermolecular interactions include π-stacking of benzothiadiazole rings (interplanar distances: 3.3174(7) Å for A and 3.2943(6) Å for B) and N–H⋯N hydrogen bonds forming $$ R_2^2(16) $$ motifs.
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H/¹³C NMR)
Key ¹H NMR signals (Table 2) include aromatic protons at δ 7.91–8.18 ppm (doublets, $$ J = 9.3 $$ Hz) and imidazole CH₂ protons at δ 3.69 ppm (singlet). The ¹³C NMR spectrum shows signals at δ 158.4 ppm (C=N) and δ 154.2 ppm (C–Cl), consistent with the benzothiadiazole core.
Table 2: ¹H and ¹³C NMR Data
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Aromatic | 7.91 (d), 8.18 (d) | 132.9, 131.4 |
| Imidazole CH₂ | 3.69 (s) | 42.9 |
| C=N | – | 158.4 |
| C–Cl | – | 154.2 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR peaks confirm functional groups:
- N–H stretch : 3244–3079 cm⁻¹ (secondary amine)
- C=N stretch : 1643 cm⁻¹ (benzothiadiazole)
- C–Cl stretch : 1074 cm⁻¹
UV-Vis Absorption
Absorption maxima occur at 227.4 nm (π→π* transition) and 319.5 nm (n→π* transition), attributed to conjugation in the benzothiadiazole-imidazolone system.
Mass Spectrometric Fragmentation Patterns and Isotopic Distribution
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at $$ m/z $$ 253.71 [M+H]⁺, consistent with the molecular formula $$ \text{C}9\text{H}8\text{ClN}_5\text{S} $$. Key fragmentation pathways include:
- Loss of HCl : $$ m/z $$ 217.7 (base peak)
- Cleavage of benzothiadiazole-imidazole bond : $$ m/z $$ 185 (benzothiadiazole fragment)
Isotopic distribution follows a 3:1 ratio for chlorine ($$^{35}\text{Cl}$$:$$ ^{37}\text{Cl}$$), evident in the molecular ion peak.
Table 3: Mass Spectral Data
| $$ m/z $$ | Fragment | Relative Abundance (%) |
|---|---|---|
| 253.71 | [M+H]⁺ | 100 |
| 217.7 | [M+H]⁺ – HCl | 85 |
| 185 | Benzothiadiazole moiety | 30 |
Computational Molecular Modeling (DFT/B3LYP Optimization)
Density functional theory (DFT) with B3LYP/6-31G** basis sets models the optimized geometry (Table 4). The HOMO-LUMO energy gap ($$ \Delta E $$) is –0.12096 eV , indicating moderate electronic excitation. Molecular electrostatic potential (MESP) maps highlight electron-rich regions on the imidazole ring and electron-deficient benzothiadiazole sulfur.
Table 4: DFT-Optimized Parameters
| Parameter | Value |
|---|---|
| HOMO energy (eV) | –5.2 |
| LUMO energy (eV) | –4.1 |
| Dipole moment (D) | 2.8 |
Tautomeric Equilibrium Studies in Solution Phase
Solution-phase NMR confirms the 2-imino-imidazolidine tautomer as the dominant form, with no observable signals for the 2-amino-imidazoline tautomer. The imidazole NH protons resonate at δ 11.31 ppm, consistent with a protonated imino group. Crystallographic data align with this tautomer, as the imidazole ring adopts a 4,5-dihydro-1H-imidazol-4-one structure.
Eigenschaften
IUPAC Name |
2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPHNYZODWBPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-32-2 | |
| Record name | 2-((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)-3,5-dihydro-4H-imidazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2GEH2E9MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiazdiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Reaction Mechanism
The reaction proceeds via nucleophilic substitution, where the amino group of Compound II attacks the electrophilic carbonyl carbon of Compound III. The choice of substituent (R) on the imidazolone ring influences reactivity and yield. For example:
Optimization Parameters
-
Combine 18.6 g of Compound II with 350 mL phosphorus oxychloride.
-
Add 12.7 g of 1-acetyl-2-imidazolidinone and stir at 50–60°C for 40 hours.
-
Distill off POCl₃ under reduced pressure, then hydrolyze the residue with ice-cold NaOH (pH 10–12).
-
Extract with chloroform, wash with water, and recrystallize from methanol to obtain pure product (m.p. 221.6°C).
Dicyclohexyl Carbodiimide (DCC)-Mediated Coupling
An alternative method employs dicyclohexyl carbodiimide (DCC) as a coupling agent to activate the imidazolone carbonyl group. This approach circumvents the need for strongly acidic conditions, making it suitable for acid-sensitive intermediates.
Procedure Highlights
Advantages Over POCl₃ Method
-
Avoids corrosive phosphorus oxychloride.
-
Shorter reaction time (4 hours vs. 40 hours).
N,N-Dimethyldichloromethyleneammonium Chloride Route
A Russian patent (RU2253653C2) discloses a novel method using N,N-dimethyldichloromethyleneammonium chloride as a condensing agent. This route emphasizes cost-effectiveness and reduced environmental impact.
Key Steps
Performance Metrics
-
Yield : ~70–75% (lower than DCC method but avoids toxic reagents).
Hydrolysis and Purification Strategies
Post-condensation hydrolysis is critical for removing protective groups (e.g., acetyl or benzoyl) and isolating the free base.
Alkaline Hydrolysis
Acidic Workup for Hydrochloride Salt
-
Protocol : Treat free base with HCl in ethanol, then recrystallize.
-
Advantage : Enhances stability and solubility for pharmaceutical applications.
Comparative Analysis of Methods
Scalability and Industrial Feasibility
The DCC-mediated method is preferred for pilot-scale production due to its high yield and speed, despite DCC’s cost. For large-scale manufacturing, the POCl₃ route remains viable owing to reagent availability and established protocols .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
A detailed comparison with structurally or functionally related imidazolone derivatives is provided below, focusing on molecular properties, synthesis, and applications.
Table 1: Structural and Physical Properties
Key Comparisons
In contrast, bromine in compound 7f increases steric bulk and may alter binding kinetics . The hydroxybenzylidene group in the dibromo derivative () introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability compared to the target compound .
Synthesis and Yield Compound 7f was synthesized in 92% yield via condensation reactions, highlighting efficient methodologies for imidazolone derivatives . Tizanidine hydrochloride’s synthesis involves salt formation, improving bioavailability for clinical use .
Pharmacological and Regulatory Profiles The target compound is research-grade, focusing on neurotransmission and CNS disorders, whereas Tizanidine hydrochloride is an approved muscle relaxant .
Research Findings and Implications
- Structural Insights : X-ray crystallography data for Tizanidine () confirms planar geometry in the benzothiadiazole-imidazolone system, a feature likely shared by the target compound .
- Solubility and Stability : The hydrochloride form of Tizanidine enhances water solubility, a modification absent in the target compound, which may limit its pharmacokinetic profile .
- Thermal Stability : Compound 7f’s higher melting point (218–220°C) suggests greater crystalline stability compared to the target compound, though this requires experimental validation .
Biologische Aktivität
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one, commonly referred to as a derivative of benzothiadiazole, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to tizanidine, a centrally acting muscle relaxant. Its biological activity encompasses a range of effects, including anti-inflammatory and neuroprotective properties.
- Molecular Formula : CHClNOS
- Molecular Weight : 267.69 g/mol
- CAS Number : 125292-32-2
- SMILES Notation : Clc1ccc2nsnc2c1NC3=NCC(=O)N3
The biological activity of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one is primarily attributed to its interaction with neurotransmitter systems and potential inhibition of specific protein-protein interactions. Research indicates that compounds in this class can modulate adrenergic receptors and exhibit effects on neurotransmission pathways relevant to conditions such as anxiety and muscle spasticity.
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives similar to this compound were shown to inhibit the metabolic activity of A549 lung adenocarcinoma cells with a CC value of 3.6 μM, demonstrating selectivity over non-cancerous cells . The mechanism appears to involve cell cycle arrest at the G2/M phase without inducing apoptosis .
Neuroprotective Effects
The compound's structural similarities to tizanidine suggest potential neuroprotective effects. Tizanidine is known for its ability to alleviate muscle spasms and has been investigated for its off-label use in treating migraine headaches and as an anticonvulsant . The benzothiadiazole moiety may contribute to these effects by modulating adrenergic signaling pathways.
Inhibition of Protein Interactions
Research has indicated that benzothiadiazole derivatives can inhibit protein-protein interactions (PPIs), particularly those involving STAT3, a transcription factor implicated in cancer progression. One study reported an IC value of 15.8 µM for a related compound against STAT3 . This suggests that the compound could potentially interfere with oncogenic signaling pathways.
Case Studies and Research Findings
Safety and Toxicology
In vivo studies have shown that related compounds do not exhibit acute toxic effects at concentrations up to 20 mg/kg when administered to mice over a 72-hour period . This safety profile is crucial for further development into therapeutic agents.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response variability in preclinical studies?
- Methodology :
- Randomized Block Design : Assign treatments using split-plot designs (e.g., four replicates with five plants/group) to control for confounding variables .
- Multivariate Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (p < 0.05) .
Safety and Handling
Q. What protocols are critical for safe laboratory handling of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
